2-Azido-1-(4-nitrophenyl)ethanone
Overview
Description
2-Azido-1-(4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6N4O3 and a molecular weight of 206.16 g/mol It is characterized by the presence of an azido group (-N3) and a nitrophenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitrobenzaldehyde with sodium azide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the formation of the azido group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amines, substituted ethanones, and triazoles, depending on the specific reaction pathway and reagents used .
Scientific Research Applications
2-Azido-1-(4-nitrophenyl)ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Azido-1-(4-nitrophenyl)ethanone involves the reactivity of the azido group, which can participate in various chemical reactions. The azido group can undergo reduction, substitution, and cycloaddition reactions, leading to the formation of different products. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Azido-1-(4-nitrophenyl)ethanone include other azido-substituted ketones and nitrophenyl derivatives, such as:
- 2-Azido-1-(4-methoxyphenyl)ethanone
- 2-Azido-1-(4-chlorophenyl)ethanone
- 2-Azido-1-(4-fluorophenyl)ethanone
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
2-azido-1-(4-nitrophenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c9-11-10-5-8(13)6-1-3-7(4-2-6)12(14)15/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFBEOWOLVJCQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN=[N+]=[N-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299047 | |
Record name | 2-Azido-1-(4-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26086-61-3 | |
Record name | 2-Azido-1-(4-nitrophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26086-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azido-1-(4-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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